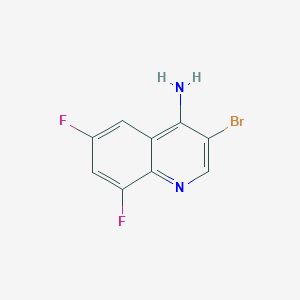![molecular formula C13H16BrNO3 B13725398 2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid is an organic compound that features a brominated phenyl ring and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid typically involves the following steps:
Aminomethylation: The addition of a cyclopropylamino group to the benzene ring.
Etherification: The formation of an ether bond between the phenyl ring and the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and aminomethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-(4-methoxyphenyl)propanoic acid
- 3-Bromo-2-(bromomethyl)propionic acid
- 2-Bromo-3-(morpholin-4-yl)propionic acid
Uniqueness
2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H16BrNO3 |
|---|---|
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
2-[4-bromo-3-[(cyclopropylamino)methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C13H16BrNO3/c1-8(13(16)17)18-11-4-5-12(14)9(6-11)7-15-10-2-3-10/h4-6,8,10,15H,2-3,7H2,1H3,(H,16,17) |
Clave InChI |
IDZDLVBPCODDJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC1=CC(=C(C=C1)Br)CNC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


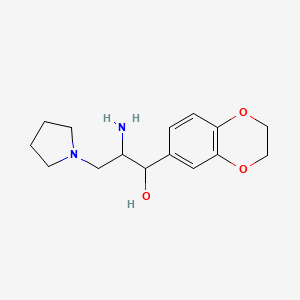
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
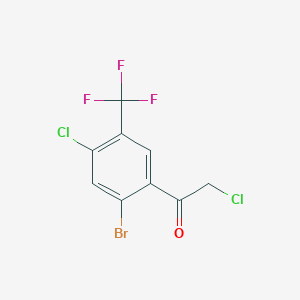
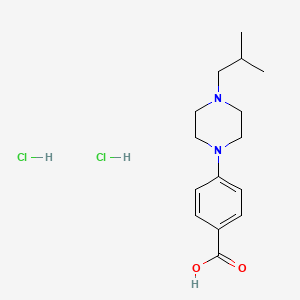
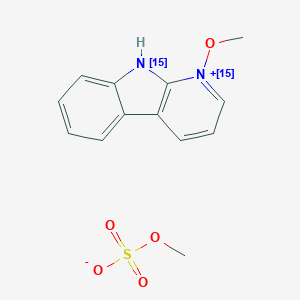
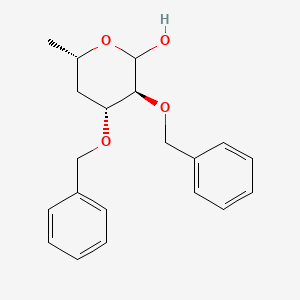
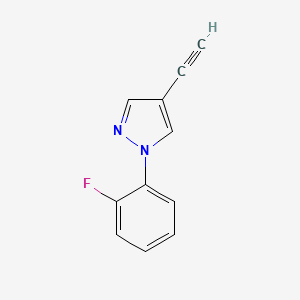
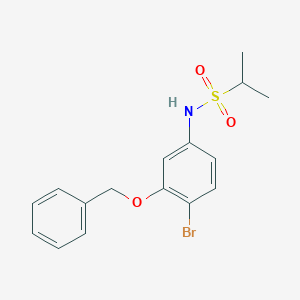

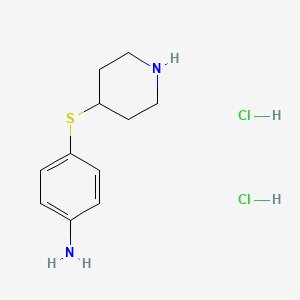
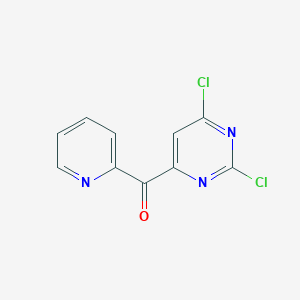
![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)

